molecular formula C23H29N3O5S B4348098 N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

Cat. No.: B4348098
M. Wt: 459.6 g/mol
InChI Key: UHHHFPAWDLZSDS-UHFFFAOYSA-N
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Description

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a benzenesulfonamide core, which is known for its diverse biological activities, and is further modified with pyrazole and dimethoxyphenyl groups, enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxyphenethylamine with 4-ethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or benzenesulfonamide moieties, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N1-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The pyrazole moiety may enhance binding affinity and specificity to certain proteins, leading to modulation of biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonamide and pyrazole moieties enhances its potential as a versatile compound in various research applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-ethoxy-N-[(1-methylpyrazol-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5S/c1-5-31-20-7-9-21(10-8-20)32(27,28)26(17-19-15-24-25(2)16-19)13-12-18-6-11-22(29-3)23(14-18)30-4/h6-11,14-16H,5,12-13,17H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHHHFPAWDLZSDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC(=C(C=C2)OC)OC)CC3=CN(N=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 2
N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 3
Reactant of Route 3
N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 4
Reactant of Route 4
N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 5
Reactant of Route 5
N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE
Reactant of Route 6
Reactant of Route 6
N~1~-(3,4-DIMETHOXYPHENETHYL)-4-ETHOXY-N~1~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-1-BENZENESULFONAMIDE

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